methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate: is a brominated derivative of imidazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate ester group at the 4-position of the imidazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-imidazole-4-carboxylate as the starting material.
Halogenation Reaction: The bromination of 1-methyl-1H-imidazole-4-carboxylate is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0°C to room temperature and may require a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the halogenation process.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is performed using continuous flow reactors or batch reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of azides, iodides, or other substituted imidazoles.
Scientific Research Applications
Chemistry: Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
Methyl 2-chloro-1-methyl-1H-imidazole-4-carboxylate: Similar structure with chlorine instead of bromine.
Methyl 2-iodo-1-methyl-1H-imidazole-4-carboxylate: Similar structure with iodine instead of bromine.
Methyl 1-methyl-1H-imidazole-4-carboxylate: Lacks the halogen atom at the 2-position.
Uniqueness: Methyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom enhances the compound's ability to participate in electrophilic substitution reactions and increases its potential as a bioactive molecule.
Properties
IUPAC Name |
methyl 2-bromo-1-methylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(5(10)11-2)8-6(9)7/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBOMDFUPCLHHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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